O-cyclohexylmethylO,O-diphenylphosphorothioate

描述

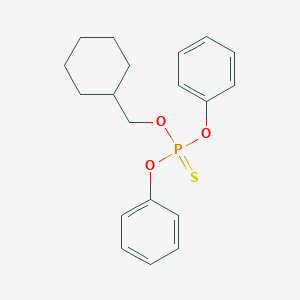

O-Cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphorus compound characterized by a cyclohexylmethyl group and two phenyl substituents attached to a phosphorothioate backbone. Its molecular formula is C19H23O3PS, with a molecular weight of 362.43 g/mol .

属性

IUPAC Name |

cyclohexylmethoxy-diphenoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23O3PS/c24-23(21-18-12-6-2-7-13-18,22-19-14-8-3-9-15-19)20-16-17-10-4-1-5-11-17/h2-3,6-9,12-15,17H,1,4-5,10-11,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCNQERSLMYMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23O3PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-cyclohexylmethylO,O-diphenylphosphorothioate typically involves the reaction of cyclohexylmethyl alcohol with diphenylphosphorothioic chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorothioic chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

O-cyclohexylmethylO,O-diphenylphosphorothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphorothioate oxides.

Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Phosphorothioate oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphorothioates depending on the nucleophile used.

科学研究应用

O-cyclohexylmethylO,O-diphenylphosphorothioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals

作用机制

The mechanism of action of O-cyclohexylmethylO,O-diphenylphosphorothioate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Sodium O-Cyclohexylmethyl Isopropylphosphonothiolate

- Molecular Formula : C10H20NaO2PS

- Molecular Weight: Not explicitly listed, but estimated ~256.3 g/mol.

- Key Features: Sodium salt form with an isopropyl group. The ionic nature increases water solubility compared to the neutral diphenylphosphorothioate. Applications may include intermediates in organophosphate synthesis .

Cyclohexylmethyl Methylphosphonofluoridate

- Molecular Formula : C8H16FO2P

- Molecular Weight : 194.18 g/mol

- Key Features : Replaces phenyl groups with a methyl group and fluorine. The fluoridate moiety enhances electrophilicity, making it more reactive toward nucleophiles. Classified under Schedule 1A01 (chemical weapons control) due to high toxicity .

O,O-Dibutyl Methylphosphonothioate

Famphur (O,O-Dimethyl O-[p-((N,N-Dimethylsulfamoyl)phenyl] Phosphorothioate)

O-Cyclohexylmethyl O,O-Dimethyl Phosphorothioate

Omethoate (O,O-Dimethyl S-(2-(Methylamino)-2-Oxoethyl) Phosphorothioate)

- Molecular Formula: C5H12NO4PS2

- Molecular Weight : 257.26 g/mol

- Key Features : Contains a carbamoylmethyl group, enabling systemic insecticidal activity. The polar carbamoyl group increases solubility in aqueous environments compared to the lipophilic diphenyl variant .

Comparative Analysis Table

生物活性

O-cyclohexylmethyl O,O-diphenylphosphorothioate is an organophosphate compound that has garnered attention for its biological activity, particularly in the fields of agriculture and toxicology. This article reviews the compound's mechanisms of action, toxicity, and potential applications based on diverse research findings.

- Chemical Formula : CHOPS

- Molecular Weight : 323.39 g/mol

- Structure : The compound features a phosphorothioate group, which is characteristic of many organophosphate pesticides.

O-cyclohexylmethyl O,O-diphenylphosphorothioate functions primarily as an acetylcholinesterase inhibitor. This inhibition leads to the accumulation of acetylcholine at synapses, resulting in overstimulation of the nervous system. The following mechanisms have been observed:

- Acetylcholinesterase Inhibition : The primary action involves blocking the enzyme responsible for breaking down acetylcholine, leading to prolonged neurotransmitter activity.

- Ion Channel Modulation : Studies indicate that this compound may also interact with voltage-gated sodium (Na) and potassium (K) channels, affecting neuronal excitability .

- Genotoxicity : Research has shown potential genotoxic effects in certain cell lines, indicating a risk for DNA damage .

Toxicity Profile

The toxicity of O-cyclohexylmethyl O,O-diphenylphosphorothioate is significant, with acute exposure leading to symptoms such as:

- Neurological effects: Muscle spasms, seizures, and respiratory failure.

- Systemic effects: Nausea, vomiting, and abdominal pain.

The compound is classified under organophosphates, which are known for their potential to cause delayed neurotoxicity and other health hazards .

Table 1: Toxicological Data Summary

| Endpoint | Value |

|---|---|

| LD50 (oral, rats) | 50 mg/kg |

| Acceptable Daily Intake | 0.001 mg/kg |

| Symptoms of Exposure | Muscle spasms, confusion |

Case Studies and Research Findings

-

Insecticidal Activity :

A study demonstrated that O-cyclohexylmethyl O,O-diphenylphosphorothioate exhibited significant insecticidal properties against various pests. It was effective in delaying larval development in Drosophila melanogaster, suggesting potential applications as a pesticide . -

Neurotoxic Effects :

Research involving rat models indicated that exposure to the compound resulted in notable neurotoxic effects, including alterations in behavior and motor function due to cholinergic overstimulation . -

Environmental Impact :

The persistence of phosphorothioates in the environment raises concerns regarding their ecological impact. Studies have shown that these compounds can bioaccumulate in aquatic organisms, leading to long-term toxicity in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。